molecular formula C5H9ClN4S B2598106 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride CAS No. 2173992-01-1

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B2598106
CAS No.: 2173992-01-1
M. Wt: 192.67 g/mol
InChI Key: KMFVDQJCOVRHBW-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4S. It is known for its unique structure, which includes a thiadiazole ring and an azetidine ring.

Preparation Methods

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like phosphorus oxychloride.

    Coupling of the Rings: The thiadiazole and azetidine rings are coupled together through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated reagents can replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the dihydrochloride salt, which can enhance its solubility and stability in various applications.

Properties

CAS No.

2173992-01-1

Molecular Formula

C5H9ClN4S

Molecular Weight

192.67 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H

InChI Key

KMFVDQJCOVRHBW-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NN=CS2)N.Cl.Cl

Canonical SMILES

C1C(CN1C2=NN=CS2)N.Cl

solubility

not available

Origin of Product

United States

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